3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one
Overview
Description
“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” is an organic compound with the molecular formula C9H7F3O . It is a trifluoromethyl ketone .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .Physical And Chemical Properties Analysis
“3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” has a molecular weight of 188.15 . It has a density of 1.223g/cm3 and a boiling point of 187.434ºC at 760 mmHg . The melting point information is not available .Scientific Research Applications
Synthesis and Chirality
- Chiral Synthesis Building Blocks : 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one derivatives are utilized in the synthesis of chiral compounds. For example, (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid are prepared from 3,3,3-trifluoropropene, demonstrating its role in producing chiral synthetic building blocks like 'Roche acid' (CHIMIA, 1996).
Heterocyclic Compound Formation
- Fluorine-Containing Heterocyclic Derivatives : This compound is involved in reactions leading to the formation of fluorine-containing heterocyclic derivatives, such as in the modification of biologically active amides and amines (Russian Chemical Bulletin, 2012).
One-Pot Synthesis
- Enantioselective Synthesis : A convenient one-pot synthesis method for enantiopure derivatives of 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one has been developed, highlighting its versatility in organic synthesis (Tetrahedron Letters, 2013).
Photoaffinity Labeling
- Photoaffinity Labeling : Derivatives like 2-diazo-3,3,3-trifluoropropionyl chloride, synthesized from 3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one, are used for photoaffinity labeling in biochemical studies. These derivatives show less rearrangement during photolysis compared to others, making them suitable for precise labeling (Proceedings of the National Academy of Sciences of the United States of America, 1976).
Structural Analysis and Conformation
- Conformational Studies : The conformations of derivatives like 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide are studied for understanding molecular structures and interactions. Such analyses are critical for designing molecules with desired properties and activities (Molecules, 2015).
Safety And Hazards
Future Directions
While specific future directions for “3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one” are not mentioned in the sources I found, the compound’s trifluoromethyl group is of interest in the field of medicinal chemistry . Trifluoromethyl groups are often incorporated into drug molecules due to their ability to enhance the drug’s metabolic stability, lipophilicity, and bioavailability .
properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-1-phenylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQUPZKCFPFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-methyl-1-phenylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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